molecular formula C19H23NO5S2 B409522 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine CAS No. 337353-41-0

3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine

Cat. No.: B409522
CAS No.: 337353-41-0
M. Wt: 409.5g/mol
InChI Key: ANTVIGMAZNVPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine is a useful research compound. Its molecular formula is C19H23NO5S2 and its molecular weight is 409.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Thiazolidine derivatives, including 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine, have attracted considerable interest due to their broad spectrum of pharmacological activities. These compounds are characterized by a five-membered thiazolidine ring, which is a heterocyclic moiety containing sulfur and nitrogen atoms. This structural feature is pivotal in rendering the compound a versatile pharmacophore with potential applications in medicinal chemistry and drug design.

One of the primary applications of thiazolidine derivatives lies in their anticancer activity. Thiazolidines have been studied extensively for their ability to modulate various biological targets associated with cancer progression, including PPARγ and IGF-1 signaling pathways. These pathways play crucial roles in cell proliferation, differentiation, and apoptosis, making thiazolidine derivatives promising candidates for anticancer therapy. Additionally, the presence of sulfur in the thiazolidine ring enhances the pharmacological properties of these compounds, offering a strategic advantage in developing new anticancer agents (Sahiba et al., 2020; Mughal et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Thiazolidine derivatives exhibit significant antimicrobial and anti-inflammatory properties. These activities are attributed to the structural versatility of the thiazolidine core, which allows for various substitutions and modifications to enhance biological activity. For instance, specific thiazolidine derivatives have demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi, offering a potential framework for developing new antibiotics. Moreover, the anti-inflammatory properties of thiazolidine compounds have been highlighted in several studies, suggesting their utility in treating inflammatory conditions (Raut et al., 2020; JacqulineRosy et al., 2019).

Green Synthesis and Environmental Considerations

The synthesis of thiazolidine derivatives, including this compound, has been explored using green chemistry principles. These approaches aim to minimize the environmental impact of chemical syntheses by employing non-toxic solvents, reducing waste, and improving efficiency. Green synthesis methods for thiazolidine derivatives emphasize the importance of sustainable practices in medicinal chemistry, contributing to the development of environmentally friendly pharmaceuticals (JacqulineRosy et al., 2019).

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-13-6-5-7-14(10-13)27(21,22)20-8-9-26-19(20)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-7,10-12,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTVIGMAZNVPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.